molecular formula C12H12O B1600538 2-Methoxy-6-methylnaphthalene CAS No. 26386-94-7

2-Methoxy-6-methylnaphthalene

Cat. No. B1600538
CAS RN: 26386-94-7
M. Wt: 172.22 g/mol
InChI Key: JWXYEXKKOMBZBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-6-methylnaphthalene is a chemical compound with the molecular formula C₁₂H₁₂O . It falls under the class of naphthalene derivatives and is also known by other names such as methyl 2-naphthyl ether . The compound exhibits interesting properties due to its aromatic structure and functional groups .


Synthesis Analysis

The synthesis of 2-Methoxy-6-methylnaphthalene involves various methods, including Friedel-Crafts alkylation . In this reaction, naphthalene reacts with methyl chloride in the presence of a Lewis acid catalyst (such as aluminum chloride ). The resulting product is 2-Methoxy-6-methylnaphthalene .

Scientific Research Applications

Catalytic Applications

The methylation of naphthalene derivatives, including 2-methoxy-6-methylnaphthalene, has significant implications in catalysis. Research demonstrates the effectiveness of nanoporous BEA zeolite in catalyzing the methylation of 2-methylnaphthalene (2-MN) to dimethylnaphthalenes, a process that includes the formation of methoxy species from methanol. This study is crucial for understanding the mechanisms of zeolite-catalyzed methylation reactions in the chemical industry (Bouatong, Probst, & Limtrakul, 2010).

Synthesis of Pharmaceuticals

2-Methoxy-6-methylnaphthalene serves as an intermediate in synthesizing various pharmaceuticals. A study highlights its role in the preparation of non-steroidal anti-inflammatory agents, providing a practical synthesis method for producing 2-bromo-6-methoxynaphthalene. This synthesis is vital for the production of drugs like nabumetone and naproxen (Xu & He, 2010).

Environmental Applications

In the context of environmentally friendly chemical processes, 2-methoxy-6-methylnaphthalene is used as an intermediate in green chemistry applications. It is synthesized using dimethyl carbonate, a less toxic and more environmentally benign methylating agent compared to traditional methods. This process represents a shift towards sustainable chemical synthesis, particularly in pharmaceutical manufacturing (Yadav & Salunke, 2013).

Analytical Chemistry Applications

In analytical chemistry, derivatives of 2-methoxy-6-methylnaphthalene, such as the methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid, have been used as fluorogenic labeling agents. This application is significant for the high-performance liquid chromatography (HPLC) analysis of biologically important thiols, enhancing the detection and analysis capabilities in pharmaceutical and biological research (Gatti, Cavrini, Roveri, & Pinzauti, 1990).

properties

IUPAC Name

2-methoxy-6-methylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O/c1-9-3-4-11-8-12(13-2)6-5-10(11)7-9/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWXYEXKKOMBZBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80452068
Record name 2-METHOXY-6-METHYLNAPHTHALENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-6-methylnaphthalene

CAS RN

26386-94-7
Record name 2-METHOXY-6-METHYLNAPHTHALENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methoxy-6-methylnaphthalene
Reactant of Route 2
2-Methoxy-6-methylnaphthalene
Reactant of Route 3
Reactant of Route 3
2-Methoxy-6-methylnaphthalene
Reactant of Route 4
Reactant of Route 4
2-Methoxy-6-methylnaphthalene
Reactant of Route 5
Reactant of Route 5
2-Methoxy-6-methylnaphthalene
Reactant of Route 6
2-Methoxy-6-methylnaphthalene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.